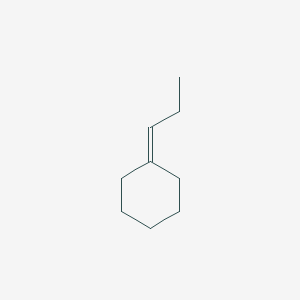
Propylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylidenecyclohexane is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with a propylidene group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a propylidene precursor. This method allows for large-scale production with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and propionic acid.
Reduction: Hydrogenation of this compound can yield cyclohexane and propylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the propylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclohexanone and propionic acid.
Reduction: Cyclohexane and propylcyclohexane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Propylidenecyclohexane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of propylidenecyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with similar structural properties but lacks the propylidene group.
Propylcyclohexane: Similar to propylidenecyclohexane but with a propyl group instead of a propylidene group.
Cyclohexanone: An oxidized form of cyclohexane with a ketone functional group.
Uniqueness
This compound is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields.
Properties
CAS No. |
2129-93-3 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
propylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h6H,2-5,7-8H2,1H3 |
InChI Key |
CVVPSCOTSPAXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


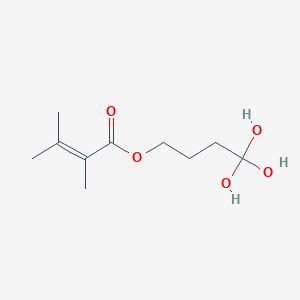
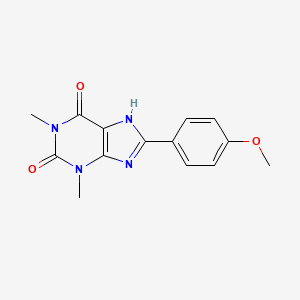

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
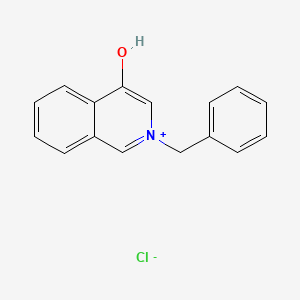
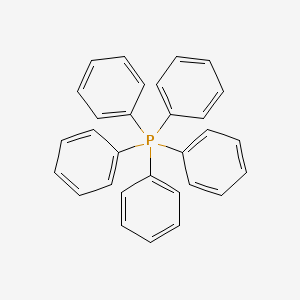
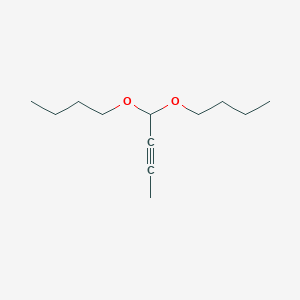
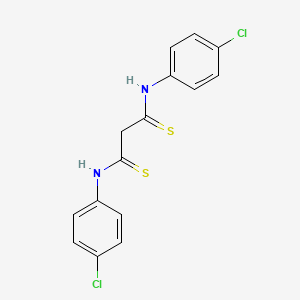
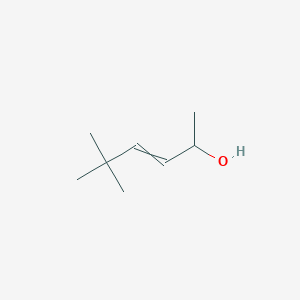
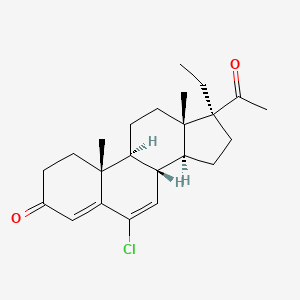
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)
